molecular formula C15H18N4O3 B7055944 (2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide

(2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide

Cat. No.: B7055944
M. Wt: 302.33 g/mol
InChI Key: BNDBIZWZVFUMRB-ZWNOBZJWSA-N
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Description

(2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol and an appropriate leaving group under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring is often introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyridine reacts with a nucleophile.

    Final Coupling: The final step involves coupling the oxolane, imidazole, and pyridine moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogens or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, DMP, or KMnO₄.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like NaH or K₂CO₃.

Major Products

    Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

In biological research, this compound is investigated for its potential as a ligand in metal coordination complexes, which can be used in various biochemical assays and as potential therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which can modulate the activity of its targets. These interactions can lead to inhibition or activation of enzymatic pathways, affecting cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide
  • (2S,3S)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide
  • (2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-ethylimidazol-2-yl)oxolane-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. Compared to its stereoisomers and analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable subject for detailed study.

Properties

IUPAC Name

(2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-19-7-6-17-14(19)13-10(4-8-22-13)15(21)18-9-11-12(20)3-2-5-16-11/h2-3,5-7,10,13,20H,4,8-9H2,1H3,(H,18,21)/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDBIZWZVFUMRB-ZWNOBZJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)C(=O)NCC3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCO2)C(=O)NCC3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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